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gamma-Heptalactone

Flavor Chemistry Sensory Science Food Formulation

Formulators seeking creamy-coconut notes without pungency risk often encounter unintended TRPA1 activation from γ-octalactone or γ-nonalactone. Gamma-Heptalactone (odor threshold 400 ppb) delivers a sweet, lactonic, coconut-caramel profile with no TRPA1 activity, ensuring smooth sensory performance in dairy, confectionery, and oral care applications. • No TRPA1 activation - eliminates pungency risk vs. γ-octalactone/γ-nonalactone • Validated quorum-sensing probe for Aspergillus nidulans; hydrolyzed by AiiA, NDM-1, His6-OPH lactonases • Supplied as FCC/FG grade (≥98% GC), Kosher/Halal certified, with full regulatory documentation

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 105-21-5
Cat. No. B089637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Heptalactone
CAS105-21-5
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCC1CCC(=O)O1
InChIInChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3
InChIKeyVLSVVMPLPMNWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible with alcohol and most fixed oils

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Heptalactone (CAS 105-21-5): Procurement-Grade Specifications and Core Identity for Industrial Flavor and Biotechnological Applications


Gamma-Heptalactone (CAS 105-21-5), a saturated seven-carbon γ-lactone (C₇H₁₂O₂, MW 128.17), is a volatile organic compound characterized by a sweet, coconut-like, creamy, and caramel aroma with nutty and hay undertones . It is a colorless to pale yellow oily liquid with a density of approximately 0.999 g/mL at 25 °C and a boiling point of 61–62 °C at 2 mmHg . The compound is miscible with alcohol and most fixed oils but exhibits limited water solubility, and is manufactured to food-grade specifications including FCC, Kosher, and Halal certifications with a typical purity of ≥98% (GC) . Naturally occurring in peach, mango, strawberry, and fermented dairy products, it is widely utilized as a flavoring agent (FEMA 2539) and as a quorum-sensing molecule in microbial systems [1].

Why Generic Substitution of Gamma-Heptalactone (CAS 105-21-5) with Other γ-Lactones Is Scientifically Unjustified


While many γ-lactones share a core structural motif, their sensory, biological, and physicochemical properties diverge markedly as a function of alkyl chain length and stereochemistry, rendering them non-interchangeable in formulation and research contexts [1][2]. Gamma-Heptalactone (C7) exhibits a unique combination of coconut, creamy, caramel, and nutty notes with a specific odor detection threshold of 400 ppb, which is distinct from the more intensely coconut-like and lower-threshold profile of gamma-nonalactone (C9, detection ~7 ppb) or the peach-dominant character of gamma-decalactone (C10) [3][4]. Furthermore, gamma-heptalactone displays a differential functional profile in biological systems: unlike gamma-octalactone and gamma-nonalactone, which activate the TRPA1 ion channel, gamma-heptalactone does not, indicating a lack of pungency-modulating activity at this receptor [5]. In fungal quorum sensing, gamma-heptalactone serves as an endogenously produced signaling molecule in Aspergillus nidulans and is efficiently hydrolyzed by multiple lactonase enzymes, a property that underpins its utility in antifungal research and biostimulation applications that cannot be assumed for other γ-lactones without specific validation [6]. Substitution without direct comparative data thus risks unintended shifts in sensory profile, biological activity, and regulatory compliance.

Quantitative Differentiation of Gamma-Heptalactone (CAS 105-21-5): A Comparative Evidence Guide for Scientific Selection


Sensory Threshold and Aroma Profile Differentiation: Gamma-Heptalactone vs. Gamma-Nonalactone and Gamma-Decalactone

Gamma-Heptalactone exhibits an aroma detection threshold of 400 ppb and a taste threshold of 15 ppm, characterized by a sweet, lactonic, creamy, coconut, and coumarin profile with milky and tobacco nuances [1]. In contrast, gamma-nonalactone (C9) has a significantly lower detection threshold of 7 ppb and a taste threshold of 10 ppm, with a more pronounced coconut, creamy, waxy, and fatty milky character [2]. Gamma-decalactone (C10) presents a detection threshold range of 1–11 ppb and a taste threshold of 10 ppm, with a dominant fruity, peach-like, creamy, and fatty profile [3]. This quantitative and qualitative divergence dictates that gamma-heptalactone provides a milder, more complex caramel-nutty-coconut blend suitable for applications where the intense coconut of gamma-nonalactone or the overt peachiness of gamma-decalactone would be organoleptically inappropriate.

Flavor Chemistry Sensory Science Food Formulation

Differential Activation of Sensory Ion Channels: Gamma-Heptalactone vs. Gamma-Octalactone and Gamma-Nonalactone on TRPA1

In a study utilizing TRPA1-expressing HEK293 cells, gamma-octalactone and gamma-nonalactone were found to activate the TRPA1 ion channel, a key mediator of pungent and irritant sensations. In contrast, gamma-heptalactone did not activate TRPA1, demonstrating a functional divergence among γ-lactones in their interaction with chemosensory receptors [1]. This indicates that gamma-heptalactone lacks the pungency-modulating and potential irritant properties associated with TRPA1 activation exhibited by its higher homologs.

Molecular Sensory Biology Flavor Modulation TRP Channel Pharmacology

Enzymatic Hydrolysis Efficiency as a Proxy for Antifungal Quorum Quenching: Comparative Catalytic Rates of γ-Heptalactone

Gamma-heptalactone serves as a substrate for lactonase enzymes involved in disrupting fungal quorum sensing. A 2024 study demonstrated that the metallo-β-lactamase NDM-1 exhibited a higher catalytic efficiency (keff) for the hydrolysis of γ-heptalactone compared to lactonase AiiA and organophosphate hydrolase His6-OPH [1]. While direct comparative keff values for other γ-lactones were not reported in this study, the efficient hydrolysis of γ-heptalactone by all three enzymes was demonstrated for the first time, establishing its utility as a model substrate for evaluating lactonase-based antifungal strategies [1]. The compound's role as an endogenously produced quorum-sensing molecule in Aspergillus nidulans further underscores its biological specificity [2].

Antifungal Drug Discovery Quorum Sensing Enzyme Kinetics Biotechnology

Purity and Regulatory Compliance Profile: Gamma-Heptalactone FCC Grade Specifications vs. General Industrial Grade

Gamma-Heptalactone is commercially available in Food Chemicals Codex (FCC) and Fragrance Grade (FG) specifications, with a typical purity of ≥98% (GC), refractive index n20/D 1.439–1.445, density 0.997–1.004 g/mL at 20–25 °C, and acid value ≤2.0 mg KOH/g . These specifications are aligned with FEMA GRAS status (FEMA 2539) and compliance with EU Flavor Regulation 1334/2008, FDA 21 CFR 172.515, and Kosher/Halal certifications . In contrast, industrial-grade or lower-purity gamma-heptalactone may exhibit higher acid values (>2.0 mg KOH/g), variable refractive index, and absence of food-grade certifications, rendering it unsuitable for direct use in food, beverage, or fragrance applications without additional purification and regulatory validation.

Food Grade Specifications Regulatory Compliance Quality Control Procurement

Gamma-Heptalactone (CAS 105-21-5): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Subtle Creamy-Coconut-Caramel Flavor Formulations Requiring Reduced Olfactory Potency

Food and beverage formulators developing delicate dairy, vanilla, caramel, or nut-based profiles where an intense coconut or overt peach note is undesirable should select gamma-heptalactone (odor threshold 400 ppb) over gamma-nonalactone (7 ppb) or gamma-decalactone (1–11 ppb) [1]. Its taste threshold of 15 ppm and characteristic sweet, lactonic, creamy, coconut, and coumarin notes with milky and tobacco nuances provide a complex background flavor without dominating the sensory profile [1].

Flavor Systems Intended to Avoid TRPA1-Mediated Pungency or Irritation

Gamma-heptalactone is the preferred choice for applications requiring a creamy, coconut-like note without the risk of TRPA1-mediated pungency. Unlike gamma-octalactone and gamma-nonalactone, which activate the TRPA1 ion channel, gamma-heptalactone does not, ensuring a smooth, non-irritating sensory experience in products such as confectionery, dairy desserts, and oral care formulations [2].

Antifungal Quorum Sensing Research and Lactonase Enzyme Screening

Microbiologists and biotechnologists investigating fungal quorum sensing or developing lactonase-based antifungal agents should utilize gamma-heptalactone as a validated model substrate. The compound is an endogenously produced quorum-sensing molecule in Aspergillus nidulans and is efficiently hydrolyzed by multiple lactonase enzymes (AiiA, NDM-1, His6-OPH), with NDM-1 exhibiting higher catalytic efficiency [3][4]. This makes gamma-heptalactone a reliable probe for enzyme kinetics studies and high-throughput screening of quorum-quenching agents.

Food, Beverage, and Fragrance Manufacturing Requiring FCC/FG Grade Compliance

Procurement for direct use in food, beverage, and fragrance products must specify FCC/FG grade gamma-heptalactone with purity ≥98% (GC), refractive index n20/D 1.439–1.445, density 0.997–1.004 g/mL, and acid value ≤2.0 mg KOH/g . This grade ensures compliance with FEMA GRAS, FDA 21 CFR 172.515, EU Regulation 1334/2008, and Kosher/Halal certifications, whereas industrial-grade material may contain impurities or higher acid values that compromise flavor stability and regulatory acceptability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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